1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This bifunctional scaffold uniquely combines an ortho-amino nucleophilic handle with a para-trifluoromethoxy group—a substitution pattern not replicated by 2'-aminoacetophenone (CAS 551-93-9) or 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5). This dual motif enables direct construction of fused heterocycles (quinazolinones, benzimidazoles) and tetramic acid derivatives with enhanced metabolic stability. With a LogP of 2.71, the compound is ideally suited for focused kinase inhibitor SAR libraries and agrochemical lead optimization. Choose this building block when your synthesis demands the synergistic electronic and steric effects only the ortho-NH₂/para-OCF₃ combination can deliver.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 913569-24-1
Cat. No. B1503005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone
CAS913569-24-1
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N
InChIInChI=1S/C9H8F3NO2/c1-5(14)7-3-2-6(4-8(7)13)15-9(10,11)12/h2-4H,13H2,1H3
InChIKeyUFFMJWAFMDSQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone (CAS 913569-24-1): A Core Fluorinated Building Block for Medicinal Chemistry Procurement


1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone (CAS 913569-24-1) is an ortho-amino-substituted acetophenone derivative featuring a unique dual-substitution pattern on the phenyl ring: an amino group (-NH₂) at the 2-position and a trifluoromethoxy group (-OCF₃) at the 4-position [1]. This specific substitution pattern creates a bifunctional aromatic scaffold with distinct electronic and steric properties, making it a valuable synthetic intermediate in pharmaceutical and agrochemical research [2]. The compound has a molecular weight of 219.16 g/mol and is characterized by a calculated LogP of 2.71, indicating moderate lipophilicity for potential membrane permeability .

Why 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone Cannot Be Substituted with Common Analogs in Synthetic Workflows


Generic substitution of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone with structurally similar but functionally distinct analogs (e.g., 2'-aminoacetophenone or 4'-(trifluoromethoxy)acetophenone) fails due to the unique electronic and steric interplay of its ortho-amino and para-trifluoromethoxy substituents [1]. While 2'-aminoacetophenone (CAS 551-93-9) lacks the critical -OCF₃ group that enhances metabolic stability and lipophilicity, 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5) lacks the nucleophilic amino handle necessary for key bond-forming reactions . The simultaneous presence of both functional groups in the target compound enables a distinct reactivity profile and imparts unique physicochemical properties—such as increased molecular weight and altered LogP—that cannot be replicated by mixing or using mono-substituted analogs .

Quantitative Differentiation of 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone from Structural Analogs


Distinct Substitution Pattern: Ortho-Amino and Para-Trifluoromethoxy Groups

1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone (Target) possesses both an ortho-amino and a para-trifluoromethoxy group on its phenyl ring, a combination absent in the most closely related commercially available analogs. This unique substitution pattern is directly supported by its InChIKey (UFFMJWAFMDSQPN-UHFFFAOYSA-N) and canonical SMILES (CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)N), which explicitly define the 1,2,4-substitution geometry . In contrast, 2'-aminoacetophenone (CAS 551-93-9) has only the ortho-amino group [1], while 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5) has only the para-trifluoromethoxy group [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Increased Molecular Weight and Altered Lipophilicity (LogP) Relative to Non-Fluorinated Analog

The presence of the trifluoromethoxy group significantly alters the compound's physicochemical profile compared to its non-fluorinated analog. The target compound (C9H8F3NO2) has a molecular weight of 219.16 g/mol and a predicted ACD/LogP of 2.71 . In contrast, the non-fluorinated comparator 2'-aminoacetophenone (C8H9NO) has a molecular weight of 135.16 g/mol [1] and a significantly lower predicted LogP of approximately 1.1 .

Physicochemical Property Drug Design Pharmacokinetics

Enhanced Synthetic Versatility via Bifunctional Reactivity

The target compound's dual functional groups confer enhanced synthetic versatility compared to mono-substituted analogs. The ortho-amino group is a classic nucleophile and directing group for electrophilic aromatic substitution, while the acetyl group can undergo standard ketone transformations (e.g., reduction, condensation, alkylation) [1]. In contrast, 4'-(trifluoromethoxy)acetophenone (CAS 85013-98-5) lacks the amino handle, limiting its utility in amide or heterocycle formation . Similarly, 2'-aminoacetophenone (CAS 551-93-9) lacks the metabolic stability and unique electronic effects of the -OCF₃ group [2]. This bifunctionality enables the target compound to serve as a core building block for diverse compound libraries.

Organic Synthesis Medicinal Chemistry Agrochemical Intermediates

Optimal Research and Industrial Applications for 1-(2-Amino-4-(trifluoromethoxy)phenyl)ethanone


Synthesis of Trifluoromethoxyphenyl-Containing Heterocycles for Agrochemical Screening

The compound is ideally suited as a starting material for synthesizing trifluoromethoxyphenyl-substituted heterocycles, such as tetramic acid derivatives, which have demonstrated utility as pesticides and herbicides [1]. Its ortho-amino group enables the construction of fused heterocyclic systems (e.g., quinazolinones, benzimidazoles) that incorporate the metabolically stable para-OCF₃ group.

Medicinal Chemistry Probe Design for Structure-Activity Relationship (SAR) Studies

Due to its distinct substitution pattern and favorable LogP (2.71) , the compound serves as a versatile scaffold for synthesizing focused libraries to explore the SAR of novel kinase inhibitors or other target classes. The ortho-amino group can be readily acylated or alkylated to generate diverse analogs, while the -OCF₃ group enhances metabolic stability.

Development of Fluorinated Building Blocks for Advanced Materials

The presence of the trifluoromethoxy group imparts unique electronic properties, making the compound a candidate for preparing fluorinated monomers or ligands for materials science applications. The amino group can be diazotized and further functionalized, providing a pathway to a wide range of para-OCF₃ substituted aromatic compounds.

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